

A Comparative Guide to Undecyl 3-aminobut-2-enoate and Related Enamino Esters

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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Undecyl 3-aminobut-2-enoate** with its shorter-chain analogs, focusing on their synthesis, physicochemical properties, and performance in key applications. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in selecting the appropriate enamino ester for their specific needs.

Introduction to Enamino Esters

β -Enamino esters are a class of versatile organic compounds characterized by an amine group and an ester group conjugated through a carbon-carbon double bond.[1] This structural motif imparts unique chemical reactivity, making them valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, including pyridines, quinolines, and pyrazoles.[2][3] Furthermore, some enamino esters have demonstrated promising biological activities, such as antimicrobial and anticonvulsant effects.[3]

The general structure of a 3-aminobut-2-enoate, the focus of this guide, is depicted below:



The properties and reactivity of these compounds can be significantly influenced by the nature of the alkyl group (R) of the ester. This guide will specifically compare **Undecyl 3-aminobut-2-enoate** (R = C₁₁H₂₃) with its more common, shorter-chain counterparts: Methyl 3-aminobut-2-

enoate (R = CH₃), Ethyl 3-aminobut-2-enoate (R = C₂H₅), and Propyl 3-aminobut-2-enoate (R = C₃H₇).

Synthesis and Physicochemical Properties: A Comparative Analysis

The most common method for synthesizing 3-aminobut-2-enoates is the reaction of the corresponding alkyl acetoacetate with ammonia.[4] This reaction is typically carried out in an organic solvent and can be catalyzed by various acids. While specific experimental data for the synthesis of **Undecyl 3-aminobut-2-enoate** is not readily available in the literature, its synthesis can be reasonably extrapolated from the established methods for its shorter-chain analogs.

The length of the alkyl chain in the ester group has a predictable effect on the physicochemical properties of the resulting enamino ester. As the carbon chain increases, the boiling point and hydrophobicity of the compound are expected to increase, while its solubility in polar solvents is likely to decrease.[5][6][7]

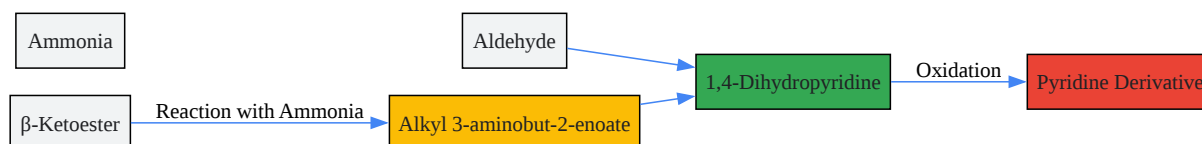
Table 1: Comparison of Physicochemical Properties of Alkyl 3-aminobut-2-enoates

Property	Methyl 3-aminobut-2-enoate	Ethyl 3-aminobut-2-enoate	Propyl 3-aminobut-2-enoate	Undecyl 3-aminobut-2-enoate (Predicted)
Molecular Formula	C ₅ H ₉ NO ₂	C ₆ H ₁₁ NO ₂	C ₇ H ₁₃ NO ₂	C ₁₅ H ₂₉ NO ₂
Molecular Weight (g/mol)	115.13	129.16	143.18	255.42
Boiling Point (°C)	~205-210	~210-215	88.5 (at 4 Torr)[8]	Significantly higher than shorter chains
Solubility in Water	Soluble	Soluble	Slightly soluble	Insoluble

Performance in Chemical Synthesis: The Hantzsch Dihydropyridine Synthesis

A primary application of 3-aminobut-2-enoates is in the Hantzsch dihydropyridine synthesis, a multi-component reaction that is crucial for the preparation of various calcium channel blockers used in the treatment of hypertension.[1][9][10] In this reaction, the enamino ester acts as a key intermediate.

The general workflow for the Hantzsch synthesis involves the condensation of an aldehyde, a β -ketoester, and ammonia (which first reacts with the β -ketoester to form the enamino ester).



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Caption: General workflow of the Hantzsch dihydropyridine synthesis.

The choice of the alkyl 3-aminobut-2-enoate can influence the properties of the final dihydropyridine product. The lipophilicity of the resulting drug, for instance, can be tuned by varying the length of the alkyl chain on the ester groups. Therefore, **Undecyl 3-aminobut-2-enoate** would be expected to produce a significantly more lipophilic dihydropyridine compared to its shorter-chain counterparts. This could have implications for the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity: A Look at Antimicrobial Properties

While the primary utility of these compounds lies in organic synthesis, some studies have explored the biological activities of enamino esters.[3] There is evidence to suggest that the length of the alkyl chain can modulate the antimicrobial properties of certain classes of organic

compounds.[11][12] Generally, an increase in alkyl chain length leads to increased lipophilicity, which can enhance the compound's ability to disrupt bacterial cell membranes.

Table 2: Predicted Antimicrobial Activity Profile

Compound	Predicted Antimicrobial Activity	Rationale
Methyl 3-aminobut-2-enoate	Low to moderate	Lower lipophilicity
Ethyl 3-aminobut-2-enoate	Moderate	Increased lipophilicity compared to methyl ester
Propyl 3-aminobut-2-enoate	Moderate to high	Further increase in lipophilicity
Undecyl 3-aminobut-2-enoate	Potentially high	Significant increase in lipophilicity, potentially enhancing membrane disruption

It is important to note that these are predictions based on general trends, and specific testing is required to confirm the antimicrobial activity of **Undecyl 3-aminobut-2-enoate**.

Experimental Protocols

General Synthesis of Alkyl 3-aminobut-2-enoates

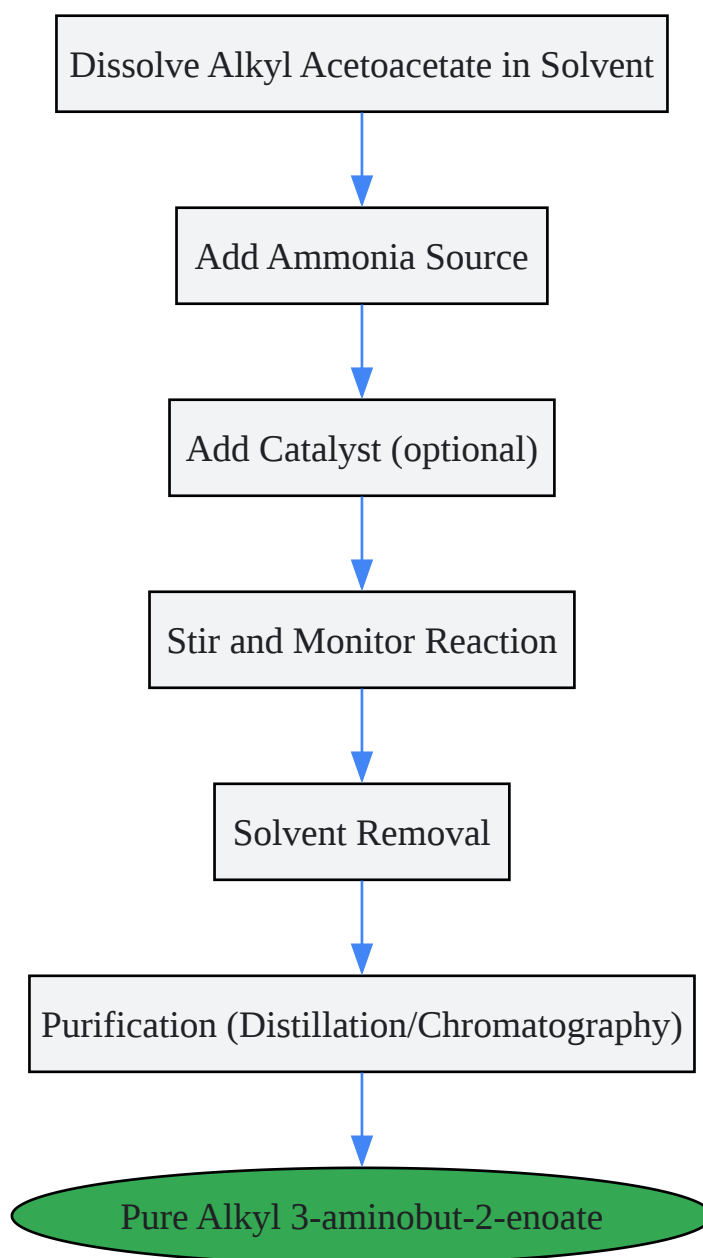
This protocol is a generalized procedure based on common methods for the synthesis of short-chain alkyl 3-aminobut-2-enoates and can be adapted for the synthesis of the undecyl analog.

Materials:

- Alkyl acetoacetate (e.g., undecyl acetoacetate)
- Ammonia (e.g., aqueous ammonium hydroxide or ammonia gas)
- Organic solvent (e.g., ethanol, toluene)
- Acid catalyst (optional, e.g., acetic acid)

Procedure:

- Dissolve the alkyl acetoacetate in the chosen organic solvent in a round-bottom flask.
- Add a stoichiometric excess of the ammonia source to the solution.
- If using a catalyst, add a catalytic amount of acetic acid.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure alkyl 3-aminobut-2-enoate.



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Caption: Experimental workflow for the synthesis of alkyl 3-aminobut-2-enoates.

Hantzsch Dihydropyridine Synthesis (General Protocol)

Materials:

- Aldehyde (e.g., benzaldehyde)
- Alkyl 3-aminobut-2-enoate (2 equivalents)

- Solvent (e.g., ethanol)
- Acid catalyst (e.g., acetic acid)

Procedure:

- In a round-bottom flask, dissolve the aldehyde and two equivalents of the alkyl 3-aminobut-2-enoate in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the reaction mixture for several hours, monitoring by TLC.
- Cool the reaction mixture to room temperature and allow the product to crystallize.
- Collect the crystalline product by filtration and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent to obtain the pure 1,4-dihydropyridine.

Conclusion

Undecyl 3-aminobut-2-enoate, while not extensively characterized in the literature, represents an interesting long-chain analog in the family of enamino esters. Based on the established trends observed with its shorter-chain counterparts, it is predicted to be a significantly more lipophilic and higher-boiling compound. These properties could be advantageous in specific applications, such as the synthesis of highly lipophilic dihydropyridine-based drugs or in the development of novel antimicrobial agents. The synthetic route to **Undecyl 3-aminobut-2-enoate** is expected to be analogous to that of the well-known methyl and ethyl esters, providing a straightforward path to its preparation and further investigation. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the potential of **Undecyl 3-aminobut-2-enoate** and other long-chain enamino esters in their work.

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